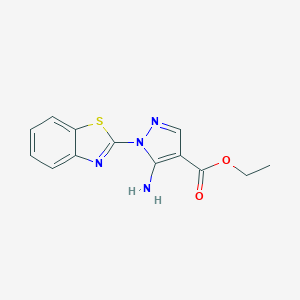

ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of Benzothiazole Intermediate: The synthesis begins with the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) to form the benzothiazole intermediate.

Cyclization with Pyrazole: The benzothiazole intermediate is then reacted with ethyl (ethoxymethylene)cyanoacetate under reflux conditions in ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, which may alter its biological activity.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents, enhancing or modifying its activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups, leading to derivatives with potentially enhanced biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial effects against various pathogens. The interaction with microbial enzymes may inhibit growth and proliferation.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing symptoms in conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : Research has shown that derivatives of this compound can selectively target cancer cell lines, leading to apoptosis or inhibited proliferation. Its mechanism may involve interference with DNA synthesis or signal transduction pathways.

Biological Research

In biological studies, this compound is explored for its interaction with specific molecular targets:

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibition of microbial enzymes |

| Anti-inflammatory | Modulation of inflammatory cytokines |

| Anticancer | Targeting DNA synthesis and cell signaling |

Industrial Applications

This compound is utilized in the development of new pharmaceuticals and agrochemicals:

- Pharmaceutical Development : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Agrochemical Applications : Investigated for use as a pesticide or herbicide due to its biological activity against specific pests or plant pathogens.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of similar pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) showed that the compound induced apoptosis at micromolar concentrations. Mechanistic studies revealed that it interfered with the Akt/mTOR signaling pathway, crucial for cell survival and proliferation.

Mécanisme D'action

The mechanism of action of ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.

Pathways: The compound could interfere with key biochemical pathways, such as DNA synthesis, protein synthesis, or signal transduction pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

5-Amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester.

Uniqueness

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of benzothiazole and pyrazole rings, which confer distinct biological activities. Its ethyl ester group also provides different pharmacokinetic properties compared to its carboxamide and carboxylic acid analogs.

Activité Biologique

Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

- Molecular Formula : C₁₃H₁₂N₄O₂S

- Molecular Weight : 288.33 g/mol

- CAS Number : 186340-03-4

The structure incorporates both pyrazole and benzothiazole moieties, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising inhibitory effects. The compound's mechanism may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes involved in metabolic pathways.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory activity in several studies. It appears to inhibit key inflammatory mediators, possibly through the modulation of cytokine production or inhibition of cyclooxygenase enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. Notably, it has been effective against breast cancer cell lines such as MCF-7 and MDA-MB-231, either alone or in combination with established chemotherapeutics like doxorubicin .

The biological effects of this compound are thought to arise from its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer progression.

- Signal Transduction Pathways : It likely interferes with pathways such as those involving protein kinases or transcription factors critical for cell growth and survival.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique attributes of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory, Anticancer |

| Ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxamide | Similar | Reduced anticancer activity |

| 5-Amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylic acid | Similar | Increased solubility but lower potency |

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Benzothiazole Intermediate : Reacting 2-aminothiophenol with ethyl glyoxylate under specific conditions.

- Cyclization with Pyrazole : The intermediate is then reacted with ethyl (ethoxymethylene)cyanoacetate to yield the final product.

These methods can be optimized for industrial production to improve yield and purity .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Anticancer Study : A study evaluated the efficacy of ethyl 5-amino derivatives against various cancer cell lines and reported significant cytotoxic effects .

- Anti-inflammatory Research : Investigations into its anti-inflammatory properties revealed a decrease in pro-inflammatory cytokines in treated models .

- Synergistic Effects with Chemotherapy : Combining this compound with conventional chemotherapy agents showed enhanced efficacy in cancer treatment protocols .

Propriétés

IUPAC Name |

ethyl 5-amino-1-(1,3-benzothiazol-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-2-19-12(18)8-7-15-17(11(8)14)13-16-9-5-3-4-6-10(9)20-13/h3-7H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEMNSUQOUBJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350758 | |

| Record name | ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186340-03-4 | |

| Record name | ethyl 5-amino-1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.